molecular formula C9H7ClN2O2 B3026824 methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 1140512-59-9

methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B3026824
M. Wt: 210.62
InChI Key: BODVKIYHCWAOBK-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” is a chemical compound with the formula C9H7ClN2O2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of “methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” can be represented by the SMILES string “Clc1cnc2cc [nH]c2c1” and the InChI string "1S/C7H5ClN2/c8-5-3-7-6 (10-4-5)1-2-9-7/h1-4,9H" .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Cancer Therapy

  • Field : Oncology
  • Application : Compounds similar to “methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” have been used in the development of inhibitors for the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Another study focused on the development of inhibitors for the mitotic kinase monopolar spindle 1 (MPS1), which is overexpressed in many human cancers .
  • Methods : These compounds were synthesized and their activities against FGFR1, 2, and 3 were evaluated . For the MPS1 inhibitors, structure-based design and cellular characterization of MPS1 inhibition were used .
  • Results : One of the compounds exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4 respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . The MPS1 inhibitors showed dose-dependent inhibition in an HCT116 human tumor xenograft model .

Treatment of Hyperglycemia and Related Disorders

  • Field : Endocrinology
  • Application : Compounds similar to “methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” have been found to reduce blood glucose levels, making them potentially useful in the treatment of hyperglycemia and related disorders .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compounds were found to be effective in reducing blood glucose levels .

Antileishmanial Efficacy

  • Field : Parasitology
  • Application : Compounds similar to “methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
  • Methods : These compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Fibroblast Growth Factor Receptor Inhibitors

  • Field : Oncology
  • Application : These compounds have been used in the development of inhibitors for the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
  • Methods : The compounds were synthesized and their activities against FGFR1, 2, and 3 were evaluated .
  • Results : One of the compounds exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4 respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibitors

  • Field : Oncology
  • Application : These compounds have been used in the development of inhibitors for the mitotic kinase monopolar spindle 1 (MPS1), which is overexpressed in many human cancers .
  • Methods : Structure-based design and cellular characterization of MPS1 inhibition were used .
  • Results : The MPS1 inhibitors showed dose-dependent inhibition in an HCT116 human tumor xenograft model .

α-Amylase Inhibitors

  • Field : Endocrinology
  • Application : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .

Safety And Hazards

“Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-2-5-4-11-8(10)3-6(5)12-7/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODVKIYHCWAOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(C=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207081
Record name Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

CAS RN

1140512-59-9
Record name Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140512-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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